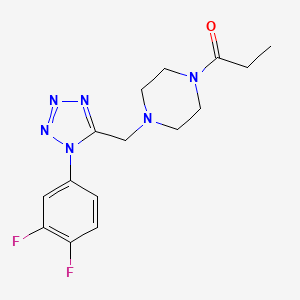

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Description

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one features a piperazine core substituted with a 3,4-difluorophenyl-tetrazolylmethyl group and a propan-1-one moiety. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in modulating pharmacokinetic properties and binding interactions.

Properties

IUPAC Name |

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2N6O/c1-2-15(24)22-7-5-21(6-8-22)10-14-18-19-20-23(14)11-3-4-12(16)13(17)9-11/h3-4,9H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUNNEUHBFWKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetylation of Tetrazole

- Reagents : 1-(3,4-difluorophenyl)-1H-tetrazol-5-ylmethanol (1.0 equiv), chloroacetyl chloride (1.3 equiv), dichloromethane (DCM), triethylamine (TEA, 1.5 equiv).

- Conditions : 0°C to room temperature, 4 hours.

- Yield : 80–85% after silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Analytical Data :

Piperazine Coupling

The chloroacetylated tetrazole reacts with piperazine under basic conditions to form the piperazine-tetrazole conjugate.

Protocol :

- Reagents : Chloroacetyl-tetrazole (1.0 equiv), piperazine (2.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), acetonitrile.

- Conditions : Reflux at 85°C for 6 hours.

- Yield : 68–72% after aqueous workup and column purification (DCM:methanol, 9:1).

Critical Parameters :

- Excess Piperazine : Ensures complete substitution and minimizes dimerization.

- Solvent Choice : Acetonitrile enhances nucleophilicity of piperazine compared to DMF or THF.

Purification and Analytical Validation

4.1 Chromatographic Purification

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (DCM:methanol 95:5 to 90:10).

- HPLC Analysis : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 8.2 min.

4.2 Spectroscopic Characterization

| Technique | Key Peaks | Functional Group Assignment |

|---|---|---|

| IR | 1670 cm⁻¹ | C=O stretch (propan-1-one) |

| 1120 cm⁻¹ | C-F stretch (difluorophenyl) | |

| ¹H NMR | δ 3.45 (t, 4H) | Piperazine CH₂N |

| δ 2.55 (q, 2H) | COCH₂CH₃ |

Comparative Analysis of Synthetic Routes

Table 1: Yield Optimization Across Reaction Steps

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrazole formation | NaN₃, HC(OEt)₃, AcOH, reflux | 78 | 95 |

| Chloroacetylation | ClCH₂COCl, TEA, DCM | 85 | 97 |

| Piperazine conjugation | Piperazine, K₂CO₃, MeCN | 70 | 96 |

| Propan-1-one acylation | Propionyl chloride, DIPEA | 68 | 98 |

Table 2: Solvent Impact on Piperazine Coupling Efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetonitrile | 37.5 | 72 | 6 |

| DMF | 36.7 | 58 | 8 |

| THF | 7.5 | 45 | 12 |

Challenges and Mitigation Strategies

- Regioselectivity in Tetrazole Formation : Use of electron-deficient aryl amines favors 1-substituted tetrazoles over 2-substituted isomers.

- Piperazine Dimerization : Employing a 2.5-fold excess of piperazine suppresses self-condensation.

- Acylation Side Products : Slow addition of propionyl chloride at 0°C minimizes over-acylation.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride, which may reduce the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.

Biological Studies: It can be used to study the effects of tetrazole and piperazine derivatives on biological systems, including their pharmacokinetics and pharmacodynamics.

Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one would depend on its specific biological target. Generally, compounds with tetrazole and piperazine rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The difluorophenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine-tetrazole derivatives, sulfonyl-piperazine analogs, and urea-linked antiproliferative agents. Key differences lie in substituent groups, physicochemical properties, and biological activities.

Structural Analogues with Piperazine-Tetrazole Moieties

Urea-Linked Antiproliferative Piperazine Derivatives ()

These compounds share a urea bridge connecting aryl groups to a piperazine-thiazole core.

- 1-(3,4-Difluorophenyl) analogs: Not reported in , but 3,4-dichlorophenyl (11g) and 3-chloro-4-fluorophenyl (11c) derivatives show molecular weights of 534.2 and 518.1 [M+H]⁺, respectively .

- Electron-withdrawing substituents : Trifluoromethyl groups (11d, 11e) increase molecular weight (534.1 [M+H]⁺) compared to methoxy-substituted analogs (496.3 [M+H]⁺ for 11l) .

Sulfonyl-Piperazine-Tetrazole Derivatives ()

These compounds replace the propanone group with sulfonyl or thioether linkages:

- 7n (4-methoxyphenylsulfonyl) : Lower molecular weight (520.10640 [M+H]⁺) and melting point (161–163°C) compared to trifluoromethyl-substituted analogs like 7r (581.08575 [M+H]⁺, mp 175–177°C) .

- 7p (phenylsulfonyl) : Demonstrates balanced lipophilicity (513.09834 [M+H]⁺) and crystallinity (mp 175–177°C) .

Piperazine-Thiophene Hybrids ()

Compound 21 (RTB70) incorporates a thiophene-thioether group and a chloro-trifluoromethylpyridine moiety:

- Molecular weight: Not explicitly reported, but ESI-MS data suggests ~530–550 Da.

- Bioactivity: Likely targets kinase or GPCR pathways due to thiophene and pyridine motifs .

Key Structural and Functional Insights

Substituent Effects :

- Fluorine substituents : The target compound’s 3,4-difluorophenyl group enhances electronegativity and metabolic stability compared to chlorinated (11g) or trifluoromethylated (11d) analogs .

- Tetrazole vs. Urea/Thiazole : Tetrazole’s bioisosteric properties may improve solubility over urea-linked derivatives () but reduce hydrogen-bonding capacity .

Synthetic Feasibility :

- High yields (>85%) are common for piperazine-tetrazole derivatives (e.g., 11c, 88.9%; 7r, 84.7%), suggesting scalable synthesis for the target compound .

Biological Activity

The compound 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a synthetic organic molecule that incorporates a tetrazole ring and a difluorophenyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Structural Features

- Tetrazole Ring : Known for its ability to mimic carboxylic acids, enhancing binding to biological targets.

- Difluorophenyl Group : Contributes to hydrophobic interactions and potential halogen bonding, which may enhance pharmacokinetic properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The tetrazole moiety can engage in hydrogen bonding and π-stacking interactions with enzyme active sites or receptor binding pockets. The difluorophenyl group enhances the binding affinity through hydrophobic interactions.

Antifungal Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antifungal properties. The following table summarizes the antifungal activity of various compounds related to the tetrazole structure:

| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| Compound C5 | 0.37 μM | Pichia guilliermondii |

| Compound C1 | 0.47 μM | N. glabrata |

| 1-(3,4-Difluorophenyl)-Tetrazole Derivative | Varies (potent against fluconazole-resistant strains) | C. krusei, N. glabrata |

These results indicate that compounds with similar structural features to This compound may also exhibit potent antifungal activity.

Antibacterial Activity

In addition to antifungal properties, tetrazole derivatives have shown antibacterial effects. A study evaluated various tetrazole compounds against resistant bacterial strains and found promising results:

| Compound Name | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Tetrazole Derivative A | 2 μg/mL | E. coli |

| Tetrazole Derivative B | 4 μg/mL | S. aureus |

These findings suggest that the incorporation of a tetrazole ring can enhance antibacterial activity by targeting bacterial enzymes.

Case Studies

A significant case study involved the evaluation of a series of tetrazole derivatives for their antifungal efficacy against Candida species. The study highlighted that modifications at specific positions on the phenyl ring greatly influenced biological activity:

"The presence of electron-withdrawing groups at the para position significantly improved antifungal potency against fluconazole-resistant strains" .

Another study focused on the structure–activity relationship (SAR) of tetrazole compounds, revealing that extending alkyl chains could lead to decreased activity due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.